

# Glafenine: A Technical Review of its Historical Use and Withdrawal

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Glafenine, an anthranilic acid derivative, was formerly marketed as a non-steroidal anti-inflammatory drug (NSAID) for the management of pain. Despite its analgesic efficacy, glafenine was withdrawn from the market in numerous countries due to a concerning safety profile, primarily characterized by a high incidence of anaphylactic reactions and severe nephrotoxicity. This technical guide provides an in-depth review of the historical use of glafenine, its pharmacological mechanism of action, and a detailed analysis of the adverse effects that led to its withdrawal. Quantitative data from key clinical and epidemiological studies are summarized, and the methodologies of pivotal preclinical and clinical investigations are described. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of this withdrawn drug.

## **Historical Therapeutic Use**

**Glafenine** was introduced as a non-narcotic analgesic for the relief of various types of pain.[1] It was prescribed for conditions ranging from headache and dental pain to musculoskeletal pain and dysmenorrhea. The typical adult dosage was 200-400 mg taken three to four times daily.[2]

### **Mechanism of Action**



**Glafenine** exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid.[3][4] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. **Glafenine** is a non-selective inhibitor of both COX-1 and COX-2.[3] The inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating pain and inflammation.[3]

Recent research has further elucidated **glafenine**'s interaction with the arachidonic acid pathway, confirming that its mechanism of action for some of its effects is via COX-2 inhibition, which prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2).



Click to download full resolution via product page

**Glafenine**'s inhibition of the arachidonic acid pathway.

### **Reasons for Withdrawal**

The widespread use of **glafenine** was curtailed due to an unacceptable risk of severe adverse drug reactions. The two primary reasons for its withdrawal were a high incidence of anaphylaxis and significant nephrotoxicity.

### **Anaphylactic Reactions**

A pivotal epidemiological study conducted in the Netherlands highlighted the disproportionately high risk of anaphylaxis associated with **glafenine** compared to other analgesics. This study was instrumental in the decision by regulatory authorities to withdraw the drug.

Table 1: Summary of Findings from the Dutch Epidemiological Study on **Glafenine**-Associated Anaphylaxis



| Parameter                              | Finding                                    |
|----------------------------------------|--------------------------------------------|
| Study Period                           | 1981                                       |
| Total Registered Cases of Anaphylaxis  | 166                                        |
| Cases with Sufficient Clinical Details | 120                                        |
| Confirmed Anaphylaxis Cases            | 107 (90 probable, 17 possible)             |
| Drug-Induced Anaphylaxis               | 76% of confirmed cases                     |
| Glafenine as the Cause                 | 36% of drug-induced anaphylaxis admissions |
| Relative Risk of Severe Anaphylaxis    |                                            |
| Glafenine vs. Indomethacin             | 11.7 - 19.3 fold higher                    |
| Glafenine vs. Oral Penicillins         | 13.4 - 20.2 fold higher                    |
| Data from Stricker et al., 1991.       |                                            |

Clinical Presentation of Anaphylaxis: The study reported the following clinical manifestations in confirmed cases of anaphylaxis:

• Hypotension: 74%

• Dyspnoea: 32%

• Skin reactions (urticaria, erythema, angioedema): 58%





Click to download full resolution via product page

Workflow of the Dutch epidemiological study on glafenine.

### **Nephrotoxicity**

**Glafenine** was also strongly associated with acute renal failure (ARF), primarily through acute interstitial nephritis (AIN) and acute tubular necrosis (ATN). A prospective collaborative study in France provided significant data on this adverse effect.

Table 2: Glafenine-Associated Acute Renal Failure from a Prospective Collaborative Study



| Parameter                                   | Finding                             |
|---------------------------------------------|-------------------------------------|
| Study Duration                              | 1 year                              |
| Total Patients with Drug-Associated ARF     | 398                                 |
| ARF Cases Associated with Analgesics/NSAIDs | 147 (36.9%)                         |
| ARF Cases Attributed to Glafenine           | 79                                  |
| ARF Cases Attributed to other NSAIDs        | 62                                  |
| Renal Biopsy Findings in 34 Patients        |                                     |
| Acute Tubular Necrosis (ATN)                | 20                                  |
| Acute Interstitial Nephritis (AIN)          | 9                                   |
| Patient Outcomes                            |                                     |
| Full or partial recovery of renal function  | All patients in the glafenine group |
| Permanent renal damage                      | More frequent in patients with AIN  |
| Data from Kleinknecht et al., 1986.         |                                     |

The proposed mechanism for a significant portion of **glafenine**-induced nephrotoxicity is the precipitation of its metabolites in the renal tubules, leading to obstruction and subsequent renal damage. This is a form of crystal nephropathy.





Click to download full resolution via product page

Proposed mechanism of glafenine-induced nephrotoxicity.

## **Experimental Protocols**



## Dutch Epidemiological Study on Anaphylaxis (Stricker et al., 1991)

- Study Design: A retrospective, nationwide observational study.
- Data Source: A central hospital diagnosis system in the Netherlands, collecting data from all general and academic hospitals for the year 1981.
- Case Identification: All hospital admissions with a diagnosis of generalized anaphylaxis were identified.
- Data Collection: Detailed clinical information was requested from the treating physicians for each identified case.
- Case Definition:
  - Probable Anaphylaxis: Reaction within 60 minutes of exposure involving circulatory, respiratory, skin, or gastrointestinal systems.
  - Possible Anaphylaxis: Symptoms consistent with anaphylaxis occurring within 120 minutes of exposure.
- Causality Assessment: The cause of anaphylaxis was determined based on the clinical history and temporal relationship with exposure to potential triggers.
- Relative Risk Calculation: The risk of severe anaphylaxis to glafenine was estimated and compared to indomethacin and oral penicillins using reimbursement data as a proxy for drug utilization.

# Preclinical Model of Glafenine-Induced Acute Renal Failure (Deraedt et al., 1980)

- Animal Model: Male Wistar rats and Brattleboro rats with diabetes insipidus.
- Drug Administration: A single high dose of glafenine (800 mg/kg) was administered by gastric gavage.



- Induction of ARF: This dose was shown to induce non-oliguric, reversible acute renal failure.
- Key Pathological Finding: The study identified intratubular deposits within the medullary collecting ducts.
- Experimental Interventions:
  - To investigate the role of tubular obstruction, a state of high water and solute diuresis was induced in some animals through:
    - Furosemide infusion in Wistar rats.
    - High salt intake in Brattleboro rats.
- Outcome Measures:
  - Intratubular hydrostatic pressure was measured.
  - Urinary excretion of prostaglandin E2 (PGE2) was quantified.
  - Renal function parameters (e.g., blood urea nitrogen, creatinine) were assessed.
- Main Conclusion: The study concluded that tubular obstruction played a prominent role in the
  pathophysiology of glafenine-induced ARF in this rat model, and that this obstruction could
  be prevented by maintaining a high fluid and solute diuresis.

## **Regulatory Timeline and Withdrawal**

The concerns over the safety of **glafenine** led to a series of regulatory actions culminating in its withdrawal from many markets.

- December 1989: The use of glafenine was restricted in European Member States to nonrenewable prescriptions, and precautionary measures were added to the product information.
- December 1990: Belgian and Luxembourg authorities withdrew the marketing authorization for glafenine.



 January 1992: The Committee for Proprietary Medicinal Products (CPMP) of the European Economic Community, after reviewing the safety data, including the Dutch epidemiological study, issued an opinion that the benefit/risk ratio of glafenine was negative and recommended the withdrawal of its marketing authorization.

### Conclusion

Glafenine serves as a significant case study in pharmacovigilance. While it was an effective analgesic, its use was associated with an unacceptably high risk of severe and life-threatening adverse reactions, namely anaphylaxis and acute renal failure. The withdrawal of glafenine underscores the importance of post-marketing surveillance in identifying rare but serious adverse drug reactions that may not be apparent in pre-marketing clinical trials. The detailed investigation of its adverse effects, particularly through well-designed epidemiological and preclinical studies, provided the crucial evidence for its removal from the market and continues to inform our understanding of drug-induced hypersensitivity and nephrotoxicity. For drug development professionals, the story of glafenine is a stark reminder of the critical need for a thorough evaluation of a drug's safety profile throughout its lifecycle.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [Nephropathies due to analgesics. Acute tubulointerstitial nephropathy with anuria due to glafenine poisoning] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-Induced Acute Kidney Injury PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced crystal nephropathy: an update PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Insights into Crystal-Induced Kidney Injury PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glafenine: A Technical Review of its Historical Use and Withdrawal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671574#glafenine-historical-use-and-withdrawal-reasons]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com